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molecular formula C6H16OSi B8371500 (tert-butoxy)dimethylsilane

(tert-butoxy)dimethylsilane

Cat. No. B8371500
M. Wt: 132.28 g/mol
InChI Key: BFFJBAVNIXLGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387409

Procedure details

To a suspension of magnesium (0.264 g, 11 mmol) in dry tetrahydrofuran (10 ml) under nitrogen gas was added dropwise over 1/2 hour the t-butyl dimethyl silyl ether of 4-bromophenyl ethyl alcohol (a, 3.45 g, 10.9 mmol) in tetrahydrofuran (10 ml). Magnesium was then activated by the addition of dibromoethane (0.1 g). The metal went into solution slowly over a period of 8 hours. The Grignard reagent was then cooled to -78° C. and treated with freshly distilled trimethyl borate (1.15 g, 11 mmol) added dropwise with stirring. The reaction mixture was then warmed to room temperature and stirred overnight. It was then treated with 2N hydrochloric acid till acidic and the tetrahydrofuran layer was separated from the aqueous layer. The aqueous portion was thoroughly extracted with ethyl acetate (5×50 ml) and the combined organic layer was washed with water and finally with saturated sodium chloride. The organic phase was then dried, concentrated and the residue was purified by chromatography (silica gel). Elution with ethyl acetate/methanol (95:5) provided the boronic acid, which was recrystallized from ethyl acetate/hexane. Yield: 0.69 g (38%), m.p. 218°-220° C., M.S. 184 (M+NH4), 156, 140, 1H NMR (DMSO-d6): δ2.7 (t, 2H), 4.6 (t, 2H), 7.1 and 7.7 (2d, 4H) and 7.9 (s, 2H).
Quantity
0.264 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.15 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].C[SiH](OC(C)(C)C)C.Br[C:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][OH:19])=[CH:13][CH:12]=1.BrC(Br)C.[B:24](OC)([O:27]C)[O:25]C.Cl>O1CCCC1>[OH:19][CH2:18][CH2:17][C:14]1[CH:15]=[CH:16][C:11]([B:24]([OH:27])[OH:25])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0.264 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](C)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCO
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC(C)Br
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.15 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was separated from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was thoroughly extracted with ethyl acetate (5×50 ml)
WASH
Type
WASH
Details
the combined organic layer was washed with water and finally with saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
The organic phase was then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (silica gel)
WASH
Type
WASH
Details
Elution with ethyl acetate/methanol (95:5)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OCCC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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